molecular formula C18H17Cl2NO5S B2679006 2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797631-35-6

2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No. B2679006
CAS RN: 1797631-35-6
M. Wt: 430.3
InChI Key: PAWYVSHZVLPIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone, also known as DAS181, is a small molecule drug that has shown potential in treating viral infections. The drug was first synthesized in 2004 by scientists at the University of Alabama and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Biological Potency

The synthesis of substituted azetidinones, derived from dimers like Apremilast, highlights the interest in 2-azetidinones scaffolds due to their biological and pharmacological potential. These compounds, featuring sulfonamide rings and derivatives, are crucial in medicinal chemistry for their roles in various drugs and therapeutic agents. The designed compounds have been characterized through spectroscopy and analytical techniques to confirm their structure and potential utility (Jagannadham et al., 2019).

Antimicrobial Activities

Research on chalcone derivatives, including their synthesis from chloroaniline and 1-(4-hydroxyphenyl)-ethanone, has shown significant antimicrobial activity. These studies are directed towards identifying new therapeutic agents that can combat bacterial infections effectively (Patel & Patel, 2012).

Environmental Applications

The degradation of environmental pollutants, such as 2,4-Dichlorophenoxyacetic acid, through hybrid processes combining electrooxidation and Oxone, demonstrates the application of chemical knowledge in environmental protection. This method showcases a significant removal rate of pollutants under optimized conditions, highlighting the potential for these compounds in treating contaminated water sources (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Antioxidant Activity

Studies on benzoin derivatives have explored the impact of substituents and functional groups on enhancing antioxidant activity. These compounds have been synthesized and analyzed for their potential in serving as antioxidants, which is crucial for preventing oxidative stress-related diseases (Thanuja et al., 2022).

Chemiluminescence

The synthesis and base-induced chemiluminescence of sulfonyl-substituted bicyclic dioxetanes reveal the exploration of novel chemical reactions that produce light. These compounds are studied for their potential applications in bioanalytical methods, illustrating the diverse applications of chemical research in analytical and diagnostic technologies (Watanabe et al., 2010).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5S/c1-25-13-3-5-14(6-4-13)27(23,24)15-9-21(10-15)18(22)11-26-17-7-2-12(19)8-16(17)20/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWYVSHZVLPIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

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